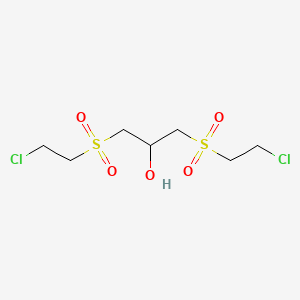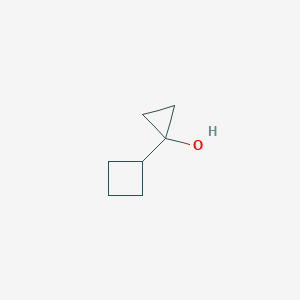
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Overview
Description
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is an aryl fluorinated building block used in organic synthesis. It is known for its role in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . The compound has a molecular formula of ClC6H2(SO2Cl)(F)CO2H and a molecular weight of 273.07 g/mol .
Mechanism of Action
Target of Action
It is known to be an aryl fluorinated building block used in organic synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions in organic synthesis . It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .
Biochemical Pathways
It is known to participate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives , which suggests it may influence related biochemical pathways.
Result of Action
As a building block in organic synthesis, it likely contributes to the formation of more complex molecules .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can participate in sulfonation reactions, which are crucial in the modification of biomolecules. The compound interacts with various enzymes and proteins, particularly those involved in sulfonation and desulfonation processes. For example, it can act as a substrate for sulfotransferases, enzymes that transfer sulfonate groups to other molecules. These interactions can lead to the formation of sulfonated derivatives, which may have different biochemical properties and activities .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modifying proteins through sulfonation. This modification can alter the activity, localization, and interactions of proteins, thereby affecting various cellular processes. For instance, sulfonation can impact gene expression by modifying transcription factors or other regulatory proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the sulfonation of biomolecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This binding can inhibit or activate enzymes, depending on the specific site of modification. For example, sulfonation of a catalytic residue in an enzyme’s active site can inhibit its activity, while modification of a regulatory site can enhance enzyme function. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The chlorosulfonyl group is susceptible to hydrolysis, which can lead to the formation of sulfuric acid and hydrochloric acid, along with a chlorinated fluorobenzoic acid derivative. This degradation can affect the compound’s activity and interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the stability of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in sulfonation reactions. It interacts with sulfotransferases and other enzymes that catalyze the transfer of sulfonate groups. These interactions can affect the levels of metabolites and the flux of metabolic pathways, potentially leading to changes in cellular metabolism. The compound’s influence on metabolic pathways can have downstream effects on cellular function and overall organismal health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, sulfonation can serve as a signal for localization to the nucleus or other organelles. The localization of the compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid typically involves the chlorosulfonation of 4-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent, and the process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Hydrolysis: Water or aqueous solutions are used to hydrolyze the chlorosulfonyl group.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are sulfuric acid, hydrochloric acid, and a chlorinated fluorobenzoic acid derivative.
Scientific Research Applications
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is primarily used as a building block in organic synthesis. Its reactivity profile allows it to participate in the synthesis of various organic compounds, particularly N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . The compound is valuable in:
Chemistry: Used in the synthesis of complex organic molecules.
Medicine: Research into new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 5-Fluoro-2-mercaptobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
Comparison: 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is unique due to the presence of both chlorosulfonyl and fluorine groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPIIRYHSQOQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404386 | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264927-50-6 | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)









